molecular formula C9H13Cl2N B2740138 (S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride CAS No. 2061996-49-2

(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride

Cat. No. B2740138
CAS RN: 2061996-49-2
M. Wt: 206.11
InChI Key: FNFAFYJSZXBEBR-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

-(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride (also known as chlorphenamine) is a synthetic compound that is widely used in scientific research. It is an antihistamine drug that is used to treat allergies and hay fever and is available in tablet, syrup and injection form. Chlorphenamine is also known as chlorpheniramine, chlorphenamine maleate or chlorpheniramine maleate. It belongs to the class of drugs known as H1-antihistamines and is used to block the effects of histamine, which is a chemical released by the body during an allergic reaction. Chlorphenamine is commonly used in laboratory experiments to study the effects of histamine on the body and the biochemical and physiological effects of antihistamines.

Scientific Research Applications

Environmental Impact and Degradation of Chlorophenols

Toxicity and Environmental Presence Chlorophenols (CPs) are identified as ubiquitous environmental contaminants due to their extensive use in agriculture and industry. These compounds, not readily degraded in nature, accumulate in various ecosystems, leading to acute and chronic toxic effects on aquatic organisms. CPs induce oxidative stress, affect immune and endocrine systems, and at higher concentrations, can prompt apoptosis in fish. Their persistence in the environment highlights the need for research into effective degradation methods and the impact of such compounds on human and ecosystem health (Ge et al., 2017).

Degradation Techniques The degradation of chlorinated phenols through Zero Valent Iron (ZVI) and bimetallic systems has been explored as an efficient means to mitigate their environmental impact. These systems demonstrate a potential for effective dechlorination, with varying efficiencies depending on the metals used and the environmental conditions. This review underscores the role of iron oxides in facilitating or hindering the dechlorination process, pointing to the nuanced interactions that influence the degradation pathways of chlorophenols (Gunawardana et al., 2011).

properties

IUPAC Name

(1S)-1-(4-chlorophenyl)-N-methylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFAFYJSZXBEBR-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride

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